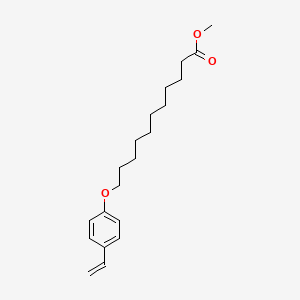
Methyl 11-(4-ethenylphenoxy)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-(4-ethenylphenoxy)undecanoate is an organic compound with the molecular formula C20H30O3 It is a derivative of undecanoic acid, featuring a phenoxy group substituted with an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(4-ethenylphenoxy)undecanoate typically involves the esterification of 11-(4-ethenylphenoxy)undecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying the purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(4-ethenylphenoxy)undecanoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Strong nucleophiles (e.g., sodium methoxide) under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
Methyl 11-(4-ethenylphenoxy)undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 11-(4-ethenylphenoxy)undecanoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can interact with biological targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 11-(4-ethenylphenoxy)undecanoic acid
- Methyl 11-(4-hydroxyphenoxy)undecanoate
- Methyl 11-(4-methoxyphenoxy)undecanoate
Uniqueness
Methyl 11-(4-ethenylphenoxy)undecanoate is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
CAS No. |
109023-44-1 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 11-(4-ethenylphenoxy)undecanoate |
InChI |
InChI=1S/C20H30O3/c1-3-18-13-15-19(16-14-18)23-17-11-9-7-5-4-6-8-10-12-20(21)22-2/h3,13-16H,1,4-12,17H2,2H3 |
InChI Key |
CINQSBWCAKPLNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















